![molecular formula C14H15BrN2O2S B4981769 4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B4981769.png)
4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, two methyl groups, a pyridine ring, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the bromine atom. One common method involves the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with 4-pyridylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The sulfonamide group is known for its antibacterial properties, and the compound’s ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. Additionally, the bromine atom and pyridine ring can enhance the compound’s binding affinity to certain receptors, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,5-dimethylbenzenesulfonamide
- 4-Pyridylmethanesulfonamide
- 2,5-Dimethylbenzenesulfonamide
Uniqueness
4-BROMO-2,5-DIMETHYL-N-[(PYRIDIN-4-YL)METHYL]BENZENE-1-SULFONAMIDE is unique due to the combination of its bromine atom, pyridine ring, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts .
Properties
IUPAC Name |
4-bromo-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2S/c1-10-8-14(11(2)7-13(10)15)20(18,19)17-9-12-3-5-16-6-4-12/h3-8,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIELQPQJJUTQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
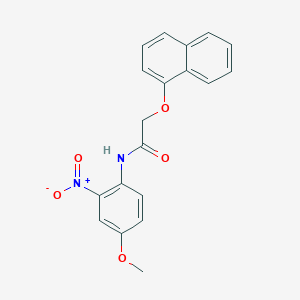
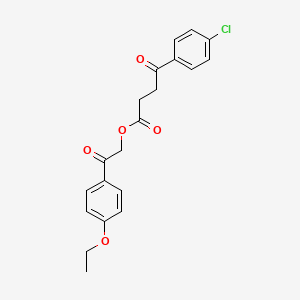
![3-(3-{1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)-2-pyrazinecarbonitrile](/img/structure/B4981707.png)
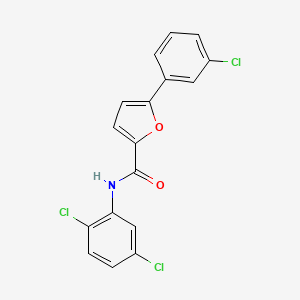
![N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4981722.png)
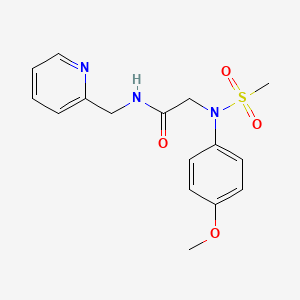
![3,4,5-trimethoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4981736.png)
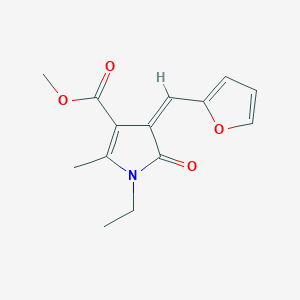
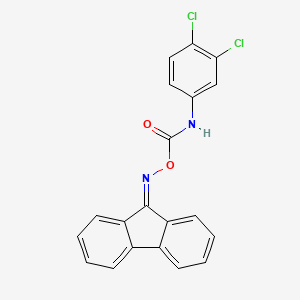
![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4981768.png)
![3-(2-chlorophenyl)-5-methyl-N-(propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4981773.png)
![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B4981776.png)

![3-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B4981782.png)
